REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH2:10]OC(=O)C1C=CC=CC=1.[SH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH2:10][S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1 |f:2.3.4|
|
Name
|
1-methyl-2-benzoyloxymethyl-5-nitro-imidazole
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Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])COC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring it into about 500 ml of ice water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A very faintly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the end product was precipitated
|
Type
|
FILTRATION
|
Details
|
The product was suction-filtered
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from about 3000 ml of isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])CSC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |